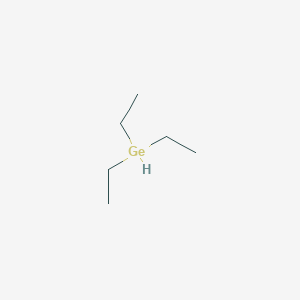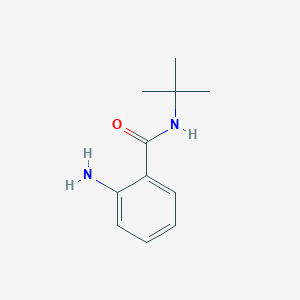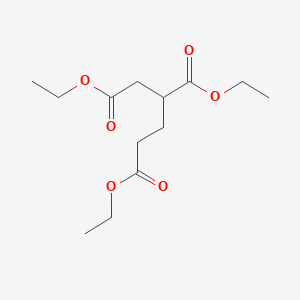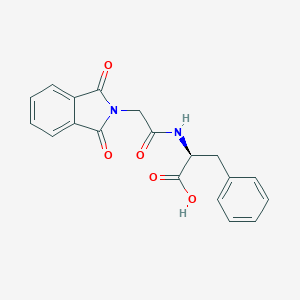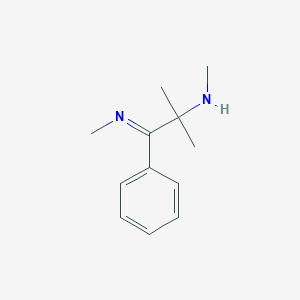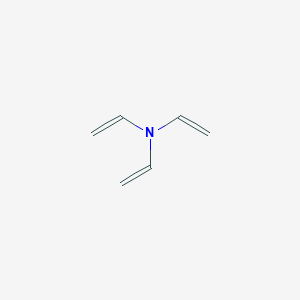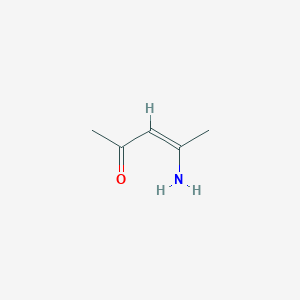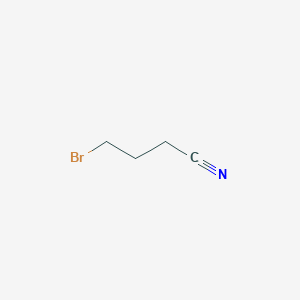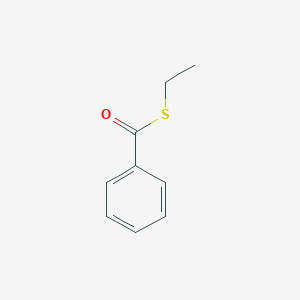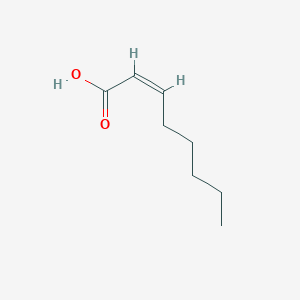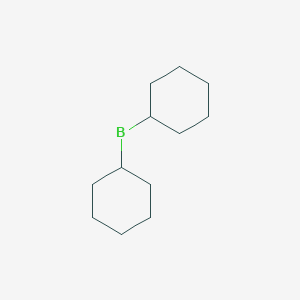
Dicyclohexylborane
Overview
Description
Dicyclohexylborane is an organoboron compound with the molecular formula C₁₂H₂₃B. It is a white solid that is soluble in most organic solvents. This compound is widely used in organic synthesis, particularly in hydroboration reactions, due to its ability to add across carbon-carbon multiple bonds.
Mechanism of Action
Target of Action
Dicyclohexylborane is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, particularly those containing carbon-carbon double bonds .
Mode of Action
This compound interacts with its targets through a process known as hydroboration . This involves the addition of a boron-hydrogen bond across a carbon-carbon double bond . The resulting organoboron intermediate can then undergo further reactions .
Biochemical Pathways
This compound is often used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The organoboron intermediate formed by hydroboration can participate in transmetalation, where it transfers its organic group to a metal catalyst .
Pharmacokinetics
It’s important to note that its reactivity and stability can be influenced by factors such as temperature and the presence of other chemicals .
Result of Action
The hydroboration reaction involving this compound results in the formation of organoboron intermediates . These intermediates can then participate in further reactions, leading to the formation of new carbon-carbon bonds .
Action Environment
This compound is sensitive to air and must be handled under inert gas . It’s also important to note that its reactivity can be influenced by the presence of other chemicals and the temperature of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexylborane is typically synthesized through the hydroboration of cyclohexene with borane-dimethyl sulfide complex. The reaction is carried out at low temperatures under an inert atmosphere to prevent oxidation. The process involves the following steps :
- Cyclohexene is dissolved in dry diethyl ether and cooled to 0°C under nitrogen.
- Borane-dimethyl sulfide complex is added dropwise with stirring.
- The reaction mixture is stirred for several hours at 0°C.
- The resulting solid is isolated by removing the supernatant organic solution and drying under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The use of automated systems and controlled environments ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Dicyclohexylborane undergoes several types of chemical reactions, including:
Hydroboration: It reacts with alkenes and alkynes to form organoboron intermediates, which can be further oxidized to alcohols or aldehydes.
Substitution: this compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Hydroboration: Typically involves alkenes or alkynes and is carried out in an inert solvent like tetrahydrofuran at low temperatures.
Oxidation: Uses hydrogen peroxide and a base such as sodium hydroxide.
Major Products:
Alcohols: Formed from the oxidation of organoboron intermediates.
Aldehydes: Produced from the hydroboration-oxidation of terminal alkynes.
Scientific Research Applications
Dicyclohexylborane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through hydroboration-oxidation reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
- Disiamylborane
- 9-Borabicyclo[3.3.1]nonane
- Diisopinocampheylborane
Properties
InChI |
InChI=1S/C12H22B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHUASWMJCSDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](C1CCCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431825 | |
| Record name | dicyclohexylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-65-6 | |
| Record name | dicyclohexylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1568-65-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


